9H-Purin-6-amine hemisulfate dihydrate

描述

Introduction to 9H-Purin-6-amine Hemisulfate Dihydrate

Historical Context and Biochemical Significance of Adenine Derivatives

Adenine, the parent molecule of this compound, was first isolated in 1885 by Albrecht Kossel from pancreatic tissue, marking a milestone in understanding nucleic acid composition. Early 20th-century studies revealed its role as a core structural unit of DNA and RNA, forming hydrogen-bonded pairs with thymine and uracil, respectively. The abiotic synthesis of adenine from hydrogen cyanide (HCN) under simulated prebiotic conditions, demonstrated by Oró and colleagues in 1960, positioned it as a key molecule in hypotheses about the chemical origins of life.

Adenine derivatives gained prominence in the mid-20th century with the elucidation of ATP (adenosine triphosphate) as the primary energy currency of cells and NAD+/FAD as redox cofactors. The development of adenine sulfate salts, including the hemisulfate dihydrate form, addressed challenges in adenine’s solubility and reactivity, enabling precise dosing in cell culture media and enzymatic assays. For example, MP Biomedicals specifies its use in maintaining prokaryotic and eukaryotic cell lines, where adenine acts as a growth factor.

Key Milestones:

- 1885 : Isolation of adenine by Albrecht Kossel.

- 1953 : Identification of adenine-thymine base pairing in the DNA double helix.

- 1960 : Abiotic synthesis of adenine from HCN and ammonia, supporting prebiotic chemistry models.

- 2007 : Computational studies clarifying catalytic pathways for adenine formation under prebiotic conditions.

Definition and Chemical Identity: CAS 6509-19-9, Molecular Formula, and Structural Features

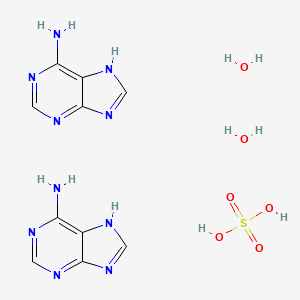

This compound is systematically named as bis(7H-purin-6-amine) sulfuric acid dihydrate , reflecting its stoichiometric composition of two adenine molecules, one sulfate ion, and two water molecules. The International Union of Pure and Applied Chemistry (IUPAC) name emphasizes the tautomeric form (9H-purin-6-amine) and the dihydrate crystalline structure.

Molecular and Crystallographic Properties:

The compound’s structure features adenine in its 9H tautomeric form, where the hydrogen atom resides at the N9 position of the purine ring. Sulfate ions ($$ \text{SO}_4^{2-} $$) form ionic bonds with protonated N1 and N7 sites of adenine, while water molecules occupy interstitial sites in the crystal lattice, stabilizing the structure via hydrogen bonding. This configuration enhances aqueous solubility (261 nm UV absorbance in water), making it preferable over free adenine for experimental applications.

Tautomerism and Reactivity:

Adenine exists in multiple tautomeric forms, but the 9H configuration dominates in crystalline salts due to thermodynamic stability. The hemisulfate dihydrate form preserves this tautomer, ensuring consistency in base-pairing interactions during in vitro DNA/RNA synthesis. Reactivity studies highlight the sulfate group’s role in moderating adenine’s nucleophilicity, reducing undesired side reactions in phosphorylation assays.

Structure

2D Structure

属性

IUPAC Name |

7H-purin-6-amine;sulfuric acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5N5.H2O4S.2H2O/c2*6-4-3-5(9-1-7-3)10-2-8-4;1-5(2,3)4;;/h2*1-2H,(H3,6,7,8,9,10);(H2,1,2,3,4);2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPCNMXYTMQZBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC=NC(=C2N1)N.C1=NC2=NC=NC(=C2N1)N.O.O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N10O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657519 | |

| Record name | Sulfuric acid--7H-purin-6-amine--water (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6509-19-9 | |

| Record name | Sulfuric acid--7H-purin-6-amine--water (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of 9H-Purin-6-amine (Adenine)

- Starting Materials : The synthesis often begins with pyrimidine derivatives such as 2-(4-pyridinyl)-4,5,6-pyrimidinetriamine or related intermediates.

- Cyclization and Functionalization : Refluxing these intermediates with acetic anhydride or other reagents induces cyclization to form the purine ring system. For example, refluxing 2-(4-pyridinyl)-4,5,6-pyrimidinetriamine with acetic anhydride for 24 hours followed by basification and purification yields purine derivatives.

- Purification : The crude product is purified by suspending in ethanol, basifying with sodium hydroxide, refluxing, charcoal treatment, filtration, and recrystallization with acidification and basification steps to isolate the pure 9H-purin-6-amine or substituted derivatives.

Formation of Hemisulfate Salt and Dihydrate Crystals

- Salt Formation : The purified 9H-purin-6-amine is reacted with sulfuric acid to form the hemisulfate salt. This can be done by adding concentrated sulfuric acid to an aqueous or aqueous-methanol solution of the base compound under controlled pH (approximately 2 to 3).

- Crystallization : Cooling the acidic mixture induces crystallization of the hemisulfate salt. The presence of water in the crystallization medium leads to the formation of the dihydrate form.

- Isolation and Drying : The precipitated hemisulfate dihydrate crystals are collected by filtration, washed with ethanol or ether to remove impurities, and dried under vacuum at moderate temperatures (e.g., 60–85°C) to maintain the dihydrate form without decomposition.

Representative Preparation Procedure (Based on Patent and Literature Data)

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Reflux 2-(4-pyridinyl)-4,5,6-pyrimidinetriamine with acetic anhydride | 24 hours, reflux | Formation of purine ring intermediate |

| 2 | Basify with ammonium hydroxide, cool, collect precipitate | Ambient temperature | Crude purine base |

| 3 | Suspend in ethanol, add NaOH solution, reflux 3 hours | Reflux in ethanol | Purification by solubilization and filtration |

| 4 | Acidify with acetic acid, basify again, cool | Ambient temperature | Precipitation of purified base |

| 5 | Dissolve in boiling ethanol, treat with charcoal, filter | Boiling ethanol | Removal of color impurities |

| 6 | Add concentrated sulfuric acid cautiously to ethanolic solution | Controlled addition, stirring | Formation of hemisulfate salt |

| 7 | Cool mixture in ice bath to crystallize hemisulfate dihydrate | 0–5°C | Crystalline this compound |

| 8 | Filter, wash with ethanol, dry under vacuum at 70°C | Vacuum drying | Pure hemisulfate dihydrate salt |

Analytical and Research Findings on Preparation

- Yield and Purity : The described methods yield high-purity this compound with melting points above 300°C, indicating thermal stability of the salt form.

- Hydration Control : The dihydrate form is stabilized by crystallization in aqueous media; drying conditions are critical to avoid loss of water and conversion to anhydrous forms, which may alter solubility and bioavailability.

- Alternative Acid Salts : Similar preparation methods apply for other acid addition salts (e.g., phosphate, hydrochloride), but hemisulfate salts offer enhanced solubility and stability for biochemical applications.

- Biological Relevance : The hemisulfate salt form is preferred in pharmaceutical formulations due to its consistent bioactivity and ease of handling.

Comparative Table of Preparation Parameters for 9H-Purin-6-amine Salts

| Parameter | Hemisulfate Dihydrate | Hydrochloride Salt | Phosphate Salt |

|---|---|---|---|

| Acid Used | Concentrated sulfuric acid | Hydrochloric acid | Phosphoric acid |

| pH for Salt Formation | ~2–3 | ~2–3 | ~2–3 |

| Solvent | Aqueous or aqueous ethanol | Aqueous or aqueous ethanol | Aqueous |

| Crystallization Temperature | 0–5°C (ice bath) | Similar | Similar |

| Hydration State | Dihydrate | Usually monohydrate | Variable |

| Stability | High thermal stability (>300°C) | Moderate | Moderate |

| Solubility | High in water | High | Moderate |

Notes on Scale-Up and Industrial Preparation

- Reflux and Heating : Controlled heating and reflux times are crucial to maximize yield and avoid decomposition.

- pH Control : Precise pH adjustment during salt formation ensures selective hemisulfate salt crystallization.

- Purification Steps : Multiple recrystallization and charcoal treatments improve purity, critical for pharmaceutical-grade materials.

- Drying Conditions : Vacuum drying at controlled temperatures preserves the dihydrate form and prevents degradation.

化学反应分析

Types of Reactions

9H-Purin-6-amine hemisulfate dihydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its structure, leading to the formation of reduced purine derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products

The major products formed from these reactions include various adenine derivatives, which have different biological and chemical properties .

科学研究应用

9H-Purin-6-amine hemisulfate dihydrate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various purine derivatives.

Biology: It plays a crucial role in the study of nucleic acids and their functions.

Medicine: It is used in the development of antiviral and anticancer drugs.

Industry: It is used in the production of various biochemical reagents and diagnostic tools

作用机制

The mechanism of action of 9H-Purin-6-amine hemisulfate dihydrate involves its incorporation into nucleic acids, where it participates in the formation of hydrogen bonds with complementary bases. This interaction is crucial for the stability and function of DNA and RNA. Additionally, it acts as a regulatory molecule in various biochemical pathways .

相似化合物的比较

Structural Analogs with Different Counterions

Key Differences :

- Solubility : Hydrochloride salts (e.g., 7H-Purin-6-amine HCl) generally exhibit higher aqueous solubility than sulfates due to stronger ion-dipole interactions.

- Stability: Hydrated sulfates (e.g., this compound) show enhanced crystallinity and stability under ambient conditions compared to non-hydrated forms .

Substituted Purine Derivatives

Key Differences :

Metal Complexes and Coordination Behavior

For example:

- [Cu(9dhx)₂(H₂O)₂(NO₃)₂]·H₂O: Nitrate-coordinated complex with distinct solubility and redox properties .

Comparison Insight :

The sulfate group in This compound may similarly facilitate metal coordination, though this remains unexplored in the provided evidence.

生物活性

Introduction

9H-Purin-6-amine hemisulfate dihydrate, commonly referred to as adenine hemisulfate dihydrate, is a purine derivative with significant biological relevance. Its chemical formula is C₁₀H₁₂N₄O₄S, and it plays a crucial role in nucleic acid metabolism and enzyme regulation. This article explores its biological activity, mechanisms of action, applications in research and medicine, and relevant case studies.

- Molecular Weight : 404.37 g/mol

- Solubility : Enhanced by the presence of the hemisulfate group, making it soluble in aqueous solutions.

- Structure : Contains a purine ring system with an amino group at position 6, existing as a dihydrate.

This compound interacts primarily with nucleic acids and various enzymes, influencing several biochemical pathways:

- Nucleic Acid Interaction : Serves as a building block for DNA and RNA, facilitating nucleic acid synthesis and repair.

- Enzyme Inhibition : Acts as an inhibitor for specific enzymes involved in metabolic processes, which can be pivotal in therapeutic applications.

Table 1: Summary of Mechanisms

| Mechanism | Description |

|---|---|

| Nucleic Acid Interaction | Essential for DNA/RNA synthesis |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Antiviral and Anticancer Properties

Research indicates that this compound has potential applications in the development of antiviral and anticancer drugs. Its ability to modulate nucleic acid interactions can lead to the inhibition of viral replication and cancer cell proliferation.

Case Studies

- Antiviral Activity : A study demonstrated that derivatives of 9H-Purin-6-amine exhibited antiviral properties by inhibiting viral RNA polymerases, thereby preventing viral replication.

- Anticancer Effects : In vitro studies showed that adenine derivatives could induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents.

Table 2: Research Findings on Biological Activity

| Study Focus | Findings |

|---|---|

| Antiviral Activity | Inhibition of viral RNA polymerases |

| Anticancer Activity | Induction of apoptosis in cancer cells |

Applications in Research

The compound is extensively used in various research fields:

- Biochemistry : Investigating nucleic acid structure and function.

- Molecular Biology : Studying enzyme activities and interactions.

- Therapeutics Development : Exploring new drug formulations targeting viral infections and cancers.

常见问题

Q. What are the established synthetic routes for 9H-Purin-6-amine hemisulfate dihydrate, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with adenine derivatives. For example, alkylation of adenine (e.g., 2,6-dichloro-9H-purine) with halides in polar aprotic solvents like DMF, using bases such as potassium carbonate to facilitate substitution at the 9-position . Post-synthesis, sulfation is achieved via controlled acid-base reactions with sulfuric acid, followed by crystallization in aqueous media to obtain the dihydrate form . Optimization includes adjusting stoichiometry (e.g., molar ratios of adenine to sulfating agents), temperature control (40–60°C), and solvent purity (e.g., avoiding reused IPA to prevent side reactions) .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- Purity Analysis : Use HPLC with UV detection (λ = 260 nm for adenine derivatives) and compare retention times against certified reference standards (e.g., TCI’s 98.0% LC&T grade) .

- Structural Confirmation : Employ FT-IR to identify sulfate (S-O stretching at ~1050 cm⁻¹) and hydrate (O-H stretching at ~3400 cm⁻¹) groups. X-ray diffraction (XRD) with SHELXL refinement can resolve the crystal structure, including hydrogen bonding patterns in the dihydrate lattice .

Q. What spectroscopic techniques are critical for characterizing the solvation state of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Quantify water content by measuring mass loss at 100–120°C (dehydration) and 250–300°C (sulfate decomposition) .

- Solid-State NMR : Use ¹H and ¹³C NMR to distinguish bound vs. free water molecules and confirm sulfate coordination .

Advanced Research Questions

Q. How can computational tools like Mercury CSD aid in analyzing the crystal packing and intermolecular interactions of this compound?

- Methodological Answer : Mercury CSD enables visualization of hydrogen-bonding networks (e.g., adenine-sulfate and water-mediated interactions) and calculation of void spaces in the crystal lattice . For comparative studies, the "Packing Similarity" module identifies structural analogs in crystallographic databases, facilitating polymorphism prediction. Pair this with DFT calculations (e.g., Gaussian) to model electronic interactions influencing stability .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies involving 9H-Purin-6-amine derivatives?

- Methodological Answer :

- Solubility Adjustments : Test hemisulfate dihydrate in buffered solutions (pH 6–7.4) to mimic physiological conditions, as solubility impacts bioavailability .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., free adenine) that may antagonize activity in vivo .

- Target Binding Assays : Perform SPR or ITC to compare binding affinities of the dihydrate form vs. anhydrous analogs to receptors (e.g., adenosine kinases) .

Q. How do structural modifications at the purine 9-position influence the stability and biological interactions of this compound?

- Methodological Answer :

- Synthetic Probes : Introduce substituents (e.g., fluorophenyl or trifluoromethyl groups) via alkylation and compare thermal stability via DSC .

- Molecular Dynamics (MD) Simulations : Model how bulky groups alter conformational flexibility and sulfate hydration using GROMACS. Validate with XRD to detect lattice distortions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。